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Compound of Interest

Compound Name: Bis-Tos-(2-hydroxyethyl disulfide)

Cat. No.: B1667528

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a specialized chemical reagent primarily utilized as a
cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a
transformative class of biopharmaceutical drugs designed as a targeted therapy for treating
cancer. They combine the specificity of monoclonal antibodies with the potent cell-killing ability
of cytotoxic small-molecule drugs. The linker component is critical to the efficacy and safety of
an ADC, and Bis-Tos-(2-hydroxyethyl disulfide) offers a chemically labile disulfide bond that
can be selectively cleaved within the target cell, ensuring precise drug release.

This guide provides an in-depth overview of the properties, synthesis, and application of Bis-
Tos-(2-hydroxyethyl disulfide) in the context of ADC development.

Core Compound Data

Here are the fundamental chemical properties of Bis-Tos-(2-hydroxyethyl disulfide).
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Property Value Source

CAS Number 69981-39-1 Multiple Sources

Molecular Formula C18H2206S4 Multiple Sources

Molecular Weight 462.6 g/mol Multiple Sources
2-[2-(4-

IUPAC Name methylphenyl)sulfonyloxyethyld BubCher

isulfanyl]ethyl 4-

methylbenzenesulfonate

Appearance Yellow solid BOC Sciences

Purity >98.0% BOC Sciences

-20 °C, keep in dry and avoid MedchemExpress,

Storage Conditions ]
light BroadPharm

Application in Antibody-Drug Conjugates

Bis-Tos-(2-hydroxyethyl disulfide) serves as a crucial component in the construction of
ADC:s. Its design incorporates two key features:

o Tosyl Groups: The tosylate moieties are excellent leaving groups, facilitating nucleophilic
substitution reactions. This allows for the covalent attachment of a cytotoxic payload to the
linker.

» Disulfide Bond: The disulfide (-S-S-) bond is relatively stable in the bloodstream but is readily
cleaved in the reducing environment of the intracellular space, where the concentration of
glutathione (GSH) is significantly higher. This differential stability is the cornerstone of its
utility as a cleavable linker, ensuring that the cytotoxic drug is released predominantly within
the target cancer cells, thereby minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action

The targeted delivery and intracellular release of a cytotoxic drug using a disulfide linker like
Bis-Tos-(2-hydroxyethyl disulfide) follows a specific pathway.
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Mechanism of ADC Action with a Disulfide Linker
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Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Experimental Protocols
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Representative Synthesis of Bis-Tos-(2-hydroxyethyl
disulfide)

While a specific, detailed protocol from a peer-reviewed publication was not identified in the
search, the synthesis can be achieved through the tosylation of 2-hydroxyethy! disulfide. The
following is a representative procedure based on standard organic chemistry principles.

Materials:

2-Hydroxyethyl disulfide

o p-Toluenesulfonyl chloride (TsCl)

e Pyridine or another suitable base

» Dichloromethane (DCM) or a similar aprotic solvent
e Magnetic stirrer and stirring bar

e |ce bath

Standard glassware for organic synthesis

Procedure:

Dissolve 2-hydroxyethyl disulfide in an excess of pyridine or in DCM with a stoichiometric
amount of a non-nucleophilic base like triethylamine.

e Cool the reaction mixture in an ice bath to 0 °C.

e Slowly add a slight excess (e.g., 2.2 equivalents) of p-toluenesulfonyl chloride to the stirred
solution.

 Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature,
stirring overnight.

o Monitor the reaction progress using thin-layer chromatography (TLC).
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e Upon completion, quench the reaction by adding water.
o Extract the product into an organic solvent like DCM.

o Wash the organic layer sequentially with a dilute acid (e.g., 1M HCI) to remove the base,
then with a saturated sodium bicarbonate solution, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure.

» Purify the crude product using column chromatography on silica gel to obtain pure Bis-Tos-
(2-hydroxyethyl disulfide).

General Protocol for Antibody-Drug Conjugation

The following protocol outlines the general steps for conjugating a cytotoxic payload to a
monoclonal antibody (mAb) using a disulfide linker. This process typically involves the
reduction of the antibody's interchain disulfide bonds to generate free thiol groups for
conjugation.

Materials:
» Monoclonal antibody (mAD) in a suitable buffer (e.g., PBS, pH 7.4)
e Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

 Linker-payload construct (e.g., a cytotoxic drug attached to Bis-Tos-(2-hydroxyethyl
disulfide) that has been further modified with a thiol-reactive group like a maleimide)

e Quenching reagent (e.g., N-acetylcysteine)

 Purification system (e.g., size-exclusion chromatography or hydrophobic interaction
chromatography)

Procedure:

e Antibody Reduction:
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o Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.

o Add a controlled molar excess of the reducing agent (e.g., TCEP) to the mAb solution. The
amount of reducing agent will influence the number of disulfide bonds reduced and thus
the final drug-to-antibody ratio (DAR).

o Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature
(e.g., 37 °C) to patrtially reduce the interchain disulfide bonds.

o Conjugation:
o Add a molar excess of the linker-payload construct to the reduced antibody solution.

o Incubate the reaction mixture for a set time (e.g., 1-2 hours) at a controlled temperature
(e.g., 4 °C or room temperature) to allow for the conjugation reaction between the free
thiols on the antibody and the reactive group on the linker.

e Quenching:

o Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to
react with any unreacted linker-payload.

e Purification:

o Purify the resulting ADC from unconjugated antibody, free linker-payload, and other
reaction components using a suitable chromatography method. Size-exclusion
chromatography is commonly used to separate the larger ADC from smaller molecules.

e Characterization:

o Characterize the purified ADC to determine critical quality attributes such as the average
DAR, purity, and aggregation levels. Techniques like UV-Vis spectroscopy, mass
spectrometry, and various chromatography methods are employed for this purpose.

Quantitative Data

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts
both the potency and the therapeutic window of the drug. The DAR can be controlled by
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varying the reaction conditions during conjugation.

Molar Equivalents of

. Resulting Average DAR Resulting Average DAR
Reducing Agent
(IgG2-A) (1gG2-B)
(TCEP:mADb)
Intermediate 4.0 25
High 6.3 4.2

Data adapted from a study on IgG2 antibodies, demonstrating the influence of reducing agent
concentration on the final DAR. The different isoforms (A and B) show varied susceptibility to

reduction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug

Conjugate using a disulfide linker.
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ADC Synthesis and Purification Workflow

Monoclonal Antibody
(mADb)

Partial Reduction
of Disulfide Bonds
(e.g., with TCEP)

Reduced mAb Linker-Payload
with Free Thiols Construct

Conjugation Reaction

Crude ADC Mixture

Purification
(e.g., Size-Exclusion
Chromatography)

Purified ADC

Characterization
(DAR, Purity, etc.)

Click to download full resolution via product page

» To cite this document: BenchChem. [Technical Guide: Bis-Tos-(2-hydroxyethyl disulfide) for
Advanced Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1667528#bis-tos-2-hydroxyethyl-disulfide-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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